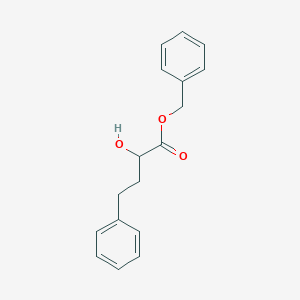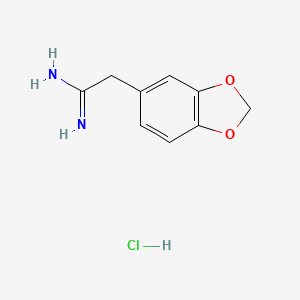
2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring The ethanimidamide group is attached to the benzodioxole ring, and the compound is in its hydrochloride salt form
準備方法
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethanamine with an appropriate amidating agent, such as an isocyanate or a carbodiimide, under suitable reaction conditions. The reaction typically takes place in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
In industrial production, the synthesis of this compound may involve the use of large-scale reactors and automated processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can convert the ethanimidamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanimidamide group is replaced by other nucleophiles, such as halides or alkoxides. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may have applications in the development of new drugs for various diseases.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use. For example, in medicinal applications, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
2-(2H-1,3-benzodioxol-5-yl)ethanimidamide hydrochloride can be compared with other benzodioxole derivatives, such as:
2-(2H-1,3-benzodioxol-5-yl)ethanol: This compound has a similar benzodioxole ring but differs in the functional group attached to the ethyl chain. It is used in organic synthesis and has different chemical properties and applications.
2-(2H-1,3-benzodioxol-5-yl)ethanamine: This compound has an amine group instead of an ethanimidamide group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7;/h1-3H,4-5H2,(H3,10,11);1H |
InChIキー |
OKBSXRSQCDZBQA-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
![5-fluoro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758422.png)
![2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)

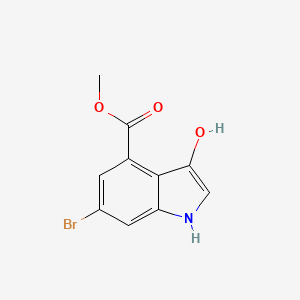
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
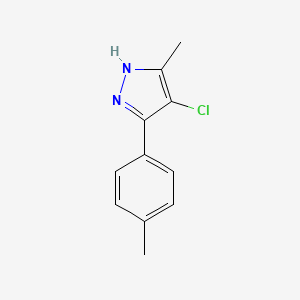
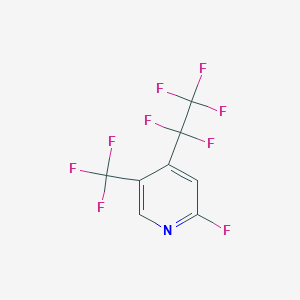
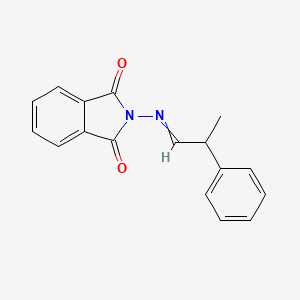
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)
